molecular formula C9H13Br2NO B2385351 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide CAS No. 1909305-32-3

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide

Cat. No.: B2385351
CAS No.: 1909305-32-3
M. Wt: 311.017
InChI Key: SIMVYWHSZBEMNR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its bromomethyl and propan-2-yloxy functional groups attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide typically involves the bromination of 4-(propan-2-yloxy)pyridine. The reaction is carried out under controlled conditions using bromine or other brominating agents. The bromination process is followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions, often using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine atom or the pyridine ring.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and various coupled products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electron-rich species.

Comparison with Similar Compounds

    5-Bromo-2-isopropoxypyridine: Similar in structure but lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Bromomethyl)pyridine: Lacks the propan-2-yloxy group, resulting in different reactivity and applications.

    4-(Propan-2-yloxy)pyridine: Lacks the bromomethyl group, limiting its use in electrophilic substitution reactions.

Uniqueness: 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is unique due to the presence of both bromomethyl and propan-2-yloxy groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.

Biological Activity

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine hydrobromide is a pyridine derivative notable for its potential biological activities. This compound, with a molecular formula of C12H16Br2N and a molecular weight of approximately 311.02 g/mol, features a bromomethyl group and a propan-2-yloxy substituent on the pyridine ring. Its structural uniqueness allows it to interact with various biological targets, making it significant in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus often exhibit antimicrobial properties. The presence of both bromine and propan-2-yloxy groups in this compound enhances its biological activity against various pathogens. Notably, studies have shown that related pyridine compounds demonstrate significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget PathogenInhibition (%) at 100 µg/mLIC50 (µg/mL)
This compoundBacillus subtilis55.6779.9
4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzeneE. coli42.560.2
Pyridine-based quaternary ammonium saltsS. aureus MRSAVariesVaries

The biological activity of this compound is attributed to its ability to bind to specific proteins, influencing their function. The pyridine nucleus is known for its capacity to interact with various molecular targets, potentially leading to antimicrobial and antiviral effects . The bromomethyl group may enhance reactivity, facilitating interactions with enzymes or receptors involved in microbial resistance mechanisms.

Case Studies

  • Antimicrobial Screening : In a study focused on the synthesis and evaluation of pyridine derivatives, this compound was tested against multiple bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria like Bacillus subtilis .
  • Comparative Analysis : A comparative study on structurally similar compounds revealed that the unique combination of substituents in this compound provided distinct biological activities compared to its analogs, emphasizing the importance of structural variations in determining antimicrobial efficacy .

Future Research Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Potential areas of investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand therapeutic potential.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial effects.
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for pharmaceutical applications.

Properties

IUPAC Name

2-(bromomethyl)-4-propan-2-yloxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.BrH/c1-7(2)12-9-3-4-11-8(5-9)6-10;/h3-5,7H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMVYWHSZBEMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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